3-(4-((3,4-Dichlorophenyl)sulfonyl)piperazin-1-yl)-6-methylpyridazine
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyridazine and piperazine rings, along with the sulfonyl and 3,4-dichlorophenyl groups. The exact structure would depend on the specific arrangement and orientation of these groups in the molecule .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the pyridazine and piperazine rings, as well as the sulfonyl and 3,4-dichlorophenyl groups. The compound could potentially undergo a variety of chemical reactions, including substitution reactions, addition reactions, and others .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would depend on the specific arrangement and orientation of the pyridazine and piperazine rings, as well as the sulfonyl and 3,4-dichlorophenyl groups .Scientific Research Applications
Anticancer Activity
Several synthesized piperazine derivatives have shown promising in vitro and in vivo anticancer activity with low toxicity. For example, compounds with piperazine moieties have been evaluated for their antiproliferative effect against various human cancer cell lines, with some showing significant activity. This suggests potential therapeutic applications in cancer treatment, highlighting the importance of structural modifications in enhancing biological activity (Jiang et al., 2007; Mallesha et al., 2012).
Antimicrobial Activity
Piperazine derivatives have also been investigated for their antimicrobial properties. Research on these compounds has shown moderate to significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi. This suggests the potential for these compounds to be developed into new antimicrobial agents, with specific structural elements contributing to their efficacy (J.V.Guna et al., 2009).
Metabolism and Pharmacokinetics
Studies have explored the metabolism of certain piperazine derivatives, identifying major metabolites and their pharmacokinetic profiles. These insights are crucial for understanding the drug's behavior in the body and optimizing its therapeutic potential while minimizing side effects (Jiang et al., 2007).
Biological Screening for Various Activities
Piperazine derivatives have been subjected to a broad range of biological screenings, including antibacterial, antifungal, anthelmintic, and anticancer activities. Some compounds have shown significant biological activities, which could lead to the discovery of novel therapeutic agents. The ability of these compounds to bind to target proteins effectively, as demonstrated through molecular docking, further underscores their potential in drug development (Khan et al., 2019).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-[4-(3,4-dichlorophenyl)sulfonylpiperazin-1-yl]-6-methylpyridazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16Cl2N4O2S/c1-11-2-5-15(19-18-11)20-6-8-21(9-7-20)24(22,23)12-3-4-13(16)14(17)10-12/h2-5,10H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCWQWBMLUOLRSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16Cl2N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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